molecular formula C6H10O5 B12075928 2-Deoxyinosose

2-Deoxyinosose

Cat. No.: B12075928
M. Wt: 162.14 g/mol
InChI Key: GZYCZKBRQBKGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxyinosose (dIO) is a cyclitol derivative featuring a cyclohexanone backbone with hydroxyl and ketone functional groups. It serves as a critical biosynthetic intermediate in the production of aminoglycoside antibiotics, such as spectinomycin and neomycin . The compound is synthesized via enzymatic pathways involving dehydrogenation and transamination reactions. For instance, myo-inositol dehydrogenase catalyzes the conversion of myo-inositol to dIO, which is subsequently modified into 2-deoxy-3-aminodeoxy-inositol (dIN) and 2-deoxystreptamine (dINN)—a core structural moiety in aminoglycosides . The enzyme this compound synthase plays a pivotal role in these pathways, as demonstrated in neomycin biosynthesis studies .

In synthetic chemistry, dIO derivatives, such as this compound tribenzoate, are utilized to construct tetrahydroxycyclohexanone derivatives, which are precursors to pseudosugars like ranicinamide . These syntheses often involve epoxidation or cyanohydrin formation with diazomethane, though challenges arise due to the base-labile nature of inosose esters .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydroxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCZKBRQBKGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Deamination of 2’-Deoxyadenosine

The enzymatic conversion of 2’-deoxyadenosine (dAdo) to 2-deoxyinosine represents a biologically relevant pathway. In human colon-carcinoma cell lines (e.g., LoVo cells), dAdo undergoes deamination via adenosine deaminase (ADA) in the absence of deoxycoformycin (dCF), an ADA inhibitor . The reaction proceeds as follows:

dAdoADAdIPNPHypoxanthine\text{dAdo} \xrightarrow{\text{ADA}} \text{dI} \xrightarrow{\text{PNP}} \text{Hypoxanthine}

Purine nucleoside phosphorylase (PNP) further metabolizes dI into hypoxanthine, but this step is minimized under controlled conditions. Bemi et al. demonstrated that incubating cells with 0.1 mM dAdo for four days yields detectable dI, though yields depend on cell density and inhibitor presence . While this method is physiologically informative, its utility for bulk synthesis is limited by low throughput and competing metabolic pathways.

Chemical Synthesis from 2’-Deoxyguanosine

A robust chemical route involves modifying 2’-deoxyguanosine (dG) through sequential protection, halogenation, and displacement reactions. Kidwai et al. described the synthesis of 2-chloro-2’-deoxyinosine tert-butyldimethylsilyl (TBDMS) ether, a key intermediate :

  • Protection : dG is treated with TBDMS chloride to protect the 3’- and 5’-hydroxyl groups.

  • Chlorination : The protected dG reacts with thionyl chloride (SOCl₂) in anhydrous conditions, replacing the guanine oxygen at C2 with chlorine.

  • Displacement : The chloro intermediate undergoes ammonolysis or hydrolysis to yield dI.

This method achieves a 72% yield for the chlorination step and >90% purity after column chromatography . Compared to earlier glycosylation techniques, this route avoids isomeric byproducts and simplifies purification.

One-Pot Benzylation of Ionized 2’-Deoxyinosine

Direct alkylation of dI provides a straightforward route to N1-substituted derivatives. A 2000 study reported benzylation of ionized dI using benzyl bromide in polar aprotic solvents :

dI+Benzyl bromideNaOH, DMA1-Benzyl-dI\text{dI} + \text{Benzyl bromide} \xrightarrow{\text{NaOH, DMA}} \text{1-Benzyl-dI}

Key findings:

  • Solvent dependence : Yields increased from 35% in 2,2,2-trifluoroethanol (TFE) to 80% in N,N-dimethylacetamide (DMA).

  • Reaction time : Completion within 6 hours at 60°C.
    This method is advantageous for introducing protective groups or functional handles for further modifications .

Solid-Phase Phosphoramidite Synthesis

Incorporating dI into oligonucleotides leverages phosphoramidite chemistry. Wilds et al. utilized dI phosphoramidites to synthesize DNA strands with site-specific modifications . The protocol involves:

  • Phosphoramidite activation : dI is converted to its β-cyanoethyl phosphoramidite derivative.

  • Coupling : Automated solid-phase synthesis couples the phosphoramidite to a growing DNA strand on a controlled pore glass (CPG) support.

  • Deprotection : Ammonium hydroxide treatment removes protecting groups, yielding the final oligonucleotide.

This method achieves coupling efficiencies >98%, comparable to natural nucleosides, and is ideal for structural studies of dI-containing DNA .

Synthesis of 15N-Labeled 2-Deoxyinosine

Isotope-labeled dI is critical for nuclear magnetic resonance (NMR) studies. Catalanotti et al. developed a route using [1-15N]-hypoxanthine and 2-deoxyribose :

  • Glycosylation : [1-15N]-hypoxanthine is condensed with 1-chloro-2-deoxyribose using a Lewis acid catalyst.

  • Deprotection : The intermediate is deprotected under mild acidic conditions to yield [1-15N]-dI.

This method achieves 45–60% overall yield and >95% isotopic enrichment, enabling precise NMR analysis of nucleic acid dynamics .

Comparative Analysis of Preparation Methods

Method Yield Complexity Application
Enzymatic deaminationLowModerateMetabolic studies
Chemical synthesis (dG)HighHighBulk production, derivatives
One-pot benzylationModerateLowFunctionalized dI analogs
Solid-phase synthesisHighModerateOligonucleotide incorporation
15N-labelingModerateHighStructural biology

Chemical Reactions Analysis

Types of Reactions

2-Deoxyinosose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its tetrahydroxycyclohexanone structure, which provides multiple reactive sites .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Biological Significance

2-Deoxyinosose is structurally similar to other nucleosides but lacks the 2-amino group found in deoxyguanosine. This allows it to form hydrogen bonds with all four natural nucleotide bases, making it a "universal" base. Its non-immunogenic nature and ability to enhance the stability and bioactivity of nucleic acid structures make it particularly valuable in therapeutic applications .

Aptamer Development

One of the primary applications of this compound is in the modification of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets. In a study involving the AS1411 aptamer, the incorporation of this compound at specific positions significantly enhanced its binding affinity to nucleolin, a protein often overexpressed in cancer cells. The modified aptamers demonstrated improved anti-proliferative effects against tumor cells and induced S-phase cell cycle arrest .

Table 1: Effects of this compound Modification on AS1411 Aptamer

ModificationBinding AffinityAnti-Proliferative ActivityS-Phase Arrest
AS1411BaselineModerateNo
FAN-1224dIEnhancedHighYes
FAN-1324dIEnhancedHighYes
FAN-1524dIEnhancedHighestYes

Antiviral Activity

Research has also indicated that derivatives of this compound exhibit antiviral properties. For instance, a novel nucleoside analog based on inosine demonstrated significant antiviral activity against HIV-1, suggesting potential for therapeutic development in combating viral infections .

Enzymatic Synthesis

In enzymatic reactions, this compound triphosphates have been synthesized and tested as substrates for DNA polymerases. These modified triphosphates can facilitate the incorporation of non-canonical bases into DNA strands, enabling the development of DNA molecules with altered properties for various applications, including gene therapy and synthetic biology .

G-Quadruplex Stabilization

The incorporation of this compound into nucleic acid sequences has been shown to stabilize G-quadruplex structures, which are important in regulating gene expression and maintaining genomic stability. Modifications using this compound have resulted in sequences that are resistant to serum degradation and exhibit enhanced specificity for target proteins .

Table 2: Comparison of G-Quadruplex Stability

Sequence TypeStability (Relative)Serum Resistance
UnmodifiedLowNo
This compound ModifiedHighYes

Future Directions and Case Studies

Ongoing research is exploring additional applications of this compound in drug delivery systems and as a component in nanotechnology for biomedical applications. For example, polyphenol-containing nanoparticles that utilize modified nucleosides like this compound are being developed for targeted drug delivery and enhanced therapeutic efficacy.

Case Study: Cancer Treatment

In animal models, modified aptamers incorporating this compound have shown enhanced treatment effects compared to their unmodified counterparts. The studies indicate significant tumor growth inhibition with reduced toxicity to healthy tissues, highlighting the potential for clinical applications in cancer therapy .

Comparison with Similar Compounds

Key Observations:

Structural Differences: dIO and dINN are cyclitols, whereas 2-amino-2-deoxyglucose is a monosaccharide. The presence of a ketone group in dIO distinguishes it from dINN and streptamine, which feature amino and hydroxyl groups . Streptamine retains hydroxyl groups at positions critical for antibiotic activity, unlike dINN, which lacks these moieties .

Biosynthetic Pathways: dIO and dINN share a common pathway up to the transamination step. Streptamine biosynthesis requires additional enzymatic steps, such as the insertion of myo-inositol dehydrogenase into dINN-producing organisms . 2-Amino-2-deoxyglucose biosynthesis diverges entirely, involving glucose modification rather than cyclitol formation .

Applications: dIO and its derivatives are specialized in antibiotic synthesis and pseudosugar production . 2-Amino-2-deoxyglucose is primarily used in glycobiology research, highlighting a functional divergence from cyclitol-based compounds .

Research Implications

  • Antibiotic Engineering: Modifying dIO pathways (e.g., introducing myo-inositol dehydrogenase) could enable the production of novel streptamine analogs, enhancing antibiotic efficacy .

Q & A

Basic Research Questions

Q. How is 2-deoxyinosose synthesized in laboratory settings, and what analytical methods validate its purity and structure?

  • Methodological Answer : this compound is typically synthesized via enzymatic pathways, such as dehydrogenation and transamination reactions from glucose derivatives. For instance, isotopic labeling studies using 13C^{13}\text{C}-glucose have been employed to trace its incorporation into aminocyclitol antibiotics . Analytical validation involves:

  • High-Performance Liquid Chromatography (HPLC) to assess purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1\text{H}, 13C^{13}\text{C}) to confirm structural integrity.
  • Mass Spectrometry (MS) for molecular weight verification.
  • Reference : Experimental protocols should align with guidelines for reporting synthetic procedures, including full spectral data and purity thresholds (e.g., ≥95%) .

Q. What is the biological role of this compound in antibiotic biosynthesis?

  • Methodological Answer : this compound serves as a precursor in aminoglycoside antibiotic pathways, such as spectinomycin and neomycin. Key steps include:

  • Dehydrogenation : Catalyzed by myo-inositol dehydrogenase to form intermediates like 2-deoxy-3-aminodeoxy-inositol (dIN) .
  • Transamination : Incorporation into the 2-deoxystreptamine ring via this compound synthase, as demonstrated using 14C^{14}\text{C}-labeled glucose in Streptomyces cultures .
  • Validation : Gene knockout studies or enzyme inhibition assays can confirm its role in biosynthetic pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for this compound derivatives?

  • Methodological Answer : Discrepancies in structural assignments (e.g., stereochemistry) require:

  • X-ray Crystallography : Definitive determination of crystal structures.
  • Comparative NMR Analysis : Cross-referencing chemical shifts with known analogs (e.g., 2-deoxyadenosine derivatives) .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict 1H^1\text{H}/13C^{13}\text{C} NMR shifts.
  • Replication : Independent synthesis and characterization by multiple labs to confirm reproducibility .

Q. What experimental designs are optimal for studying this compound synthase activity in vitro?

  • Methodological Answer :

  • Enzyme Purification : Use affinity chromatography (e.g., His-tagged recombinant enzymes) from overexpression systems like E. coli.
  • Kinetic Assays : Measure substrate turnover via spectrophotometry (e.g., NADH oxidation at 340 nm for dehydrogenase-coupled reactions).
  • Isotopic Tracing : Incubate 13C^{13}\text{C}-labeled glucose with cell-free extracts to track product formation via LC-MS .
  • Inhibitor Screening : Test substrate analogs (e.g., 2-deoxyglucose) to identify competitive inhibitors .

Q. How do isotopic labeling studies clarify the biosynthetic flux of this compound in bacterial systems?

  • Methodological Answer :

  • Stable Isotope Probing (SIP) : Feed 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled precursors (e.g., glucose, ammonia) to cultures.
  • Metabolite Extraction : Quench cultures at timed intervals and analyze via NMR/MS to track label incorporation.
  • Pathway Mapping : Compare labeling patterns in wild-type vs. mutant strains (e.g., this compound synthase knockouts) .

Q. What safety protocols are critical when handling this compound in biochemical assays?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for powder handling to avoid inhalation .
  • Waste Disposal : Deactivate solutions with 10% bleach before disposal, adhering to institutional biosafety guidelines .
  • Emergency Measures : Immediate rinsing with water for spills on skin/eyes, followed by medical consultation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.